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Compound of Interest

Compound Name: Cannabidivarin diacetate

Cat. No.: B10855876 Get Quote

Technical Support Center: Cannabidivarin
Diacetate (CBDV-DA)
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize

the off-target effects of Cannabidivarin diacetate (CBDV-DA).

Frequently Asked Questions (FAQs)
Q1: What is Cannabidivarin diacetate (CBDV-DA) and why is it used in research?

A1: Cannabidivarin diacetate (CBDV-DA) is a synthetic derivative of cannabidivarin (CBDV),

a non-psychotropic phytocannabinoid found in the cannabis plant. The diacetate modification is

a common prodrug strategy to enhance the bioavailability and metabolic stability of the parent

compound, CBDV. CBDV is of therapeutic interest for its potential anticonvulsant, anti-

inflammatory, and neuroprotective properties.[1][2]

Q2: What are the known on-target effects of the active compound, CBDV?

A2: The primary on-target effects of CBDV are mediated through the transient receptor

potential (TRP) channels. Specifically, CBDV is known to activate and subsequently

desensitize TRPV1, TRPV2, and TRPA1 channels.[1] This modulation of TRP channels is

thought to contribute to its anticonvulsant effects. Additionally, CBDV has been shown to inhibit
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the diacylglycerol (DAG) lipase-α, an enzyme involved in the synthesis of the endocannabinoid

2-arachidonoylglycerol (2-AG).

Q3: What are the potential off-target effects of CBDV and its diacetate prodrug?

A3: While specific off-target data for CBDV-DA is limited, based on studies of CBDV and other

cannabinoids, potential off-target interactions include:

G-protein coupled receptors (GPCRs): GPR55 has been identified as a potential off-target

for several cannabinoids.[3] Molecular docking studies suggest that CBDV may bind to

GPR55.[4]

Cytochrome P450 (CYP) Enzymes: CBDV has been shown to inhibit several CYP450

enzymes, including CYP3A4, CYP2C9, and CYP2C19. This can lead to drug-drug

interactions if co-administered with other therapeutic agents metabolized by these enzymes.

Ion Channels: Beyond the TRP family, cannabinoids can modulate the activity of other ion

channels, which may lead to unintended physiological effects.

Q4: How can I proactively assess the off-target profile of CBDV-DA in my experiments?

A4: A tiered approach is recommended:

In Silico Profiling: Utilize computational models to predict potential off-target interactions

based on the chemical structure of CBDV.

Broad Panel Screening: Employ commercially available off-target screening panels (e.g.,

Eurofins SafetyScreen, Reaction Biology's InVEST panel) that test for binding against a wide

array of receptors, ion channels, and enzymes.

Focused Functional Assays: Based on the results of the initial screening, conduct specific

functional assays (e.g., calcium mobilization, cAMP measurement) to confirm whether

binding to an off-target results in a functional consequence.

Q5: What formulation strategies can be used to minimize off-target effects in vivo?
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A5: Advanced formulation strategies can improve the therapeutic index of CBDV-DA by

enhancing its delivery to the target site and reducing systemic exposure. These include:

Lipid-based formulations: Encapsulating CBDV-DA in liposomes or lipid nanoparticles can

alter its pharmacokinetic profile and tissue distribution.

Polymeric nanoparticles: Biodegradable polymers can be used to create nanoparticles for

controlled and targeted release of CBDV-DA.

Amorphous solid dispersions: This technique can improve the solubility and dissolution rate

of poorly soluble compounds like cannabinoids, potentially leading to more consistent

absorption and reduced variability.
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Issue Potential Cause Recommended Action

Unexpected or paradoxical

cellular response (e.g.,

opposite of expected effect on

a signaling pathway)

Off-target receptor activation:

CBDV may be activating an

off-target receptor with

opposing downstream

signaling. For example,

GPR55 activation can lead to

calcium mobilization via

Gαq/11 and Gα13 pathways.

[5][6]

1. Confirm On-Target

Engagement: Use a selective

antagonist for the intended

target to see if the unexpected

effect is blocked. 2. Investigate

GPR55 Involvement: If GPR55

is expressed in your cell

system, use a GPR55

antagonist to determine if it

reverses the observed effect.

3. Broad Antagonist Screening:

If the specific off-target is

unknown, screen a panel of

antagonists for common

GPCRs and ion channels.

High variability in in vivo

studies

Poor or inconsistent

bioavailability: As a lipophilic

compound, CBDV-DA may

have variable absorption. The

conversion of the diacetate

prodrug to active CBDV by

esterases can also be a

source of variability.[7]

1. Optimize Formulation:

Consider using a lipid-based

formulation or a self-

emulsifying drug delivery

system (SEDDS) to improve

solubility and absorption. 2.

Pharmacokinetic Analysis:

Conduct a pilot

pharmacokinetic study to

determine the Cmax, Tmax,

and overall exposure of both

CBDV-DA and CBDV to ensure

consistent delivery.

Observed cytotoxicity at

concentrations where on-target

effects are expected

Off-target toxicity: The

compound may be interacting

with cellular components that

induce apoptosis or necrosis.

This could be due to inhibition

of essential enzymes or

1. Determine Therapeutic

Window: Perform a dose-

response curve for both the

desired on-target effect and

cytotoxicity (e.g., using an MTT

or LDH assay) to identify a

non-toxic concentration range.
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disruption of mitochondrial

function.

2. Mitochondrial Toxicity Assay:

Assess mitochondrial

membrane potential or reactive

oxygen species (ROS)

production to investigate

potential mitochondrial toxicity.

3. CYP450 Inhibition: If using a

cell line with metabolic

capacity, consider that

inhibition of CYP450 enzymes

could lead to the accumulation

of toxic metabolites of other

components in the media.

Discrepancy between binding

affinity and functional potency

Allosteric modulation or

complex signaling: The

compound may be acting as

an allosteric modulator at the

target or an off-target, which

can lead to non-linear dose-

response curves. Alternatively,

the functional assay may be

influenced by multiple

signaling pathways.

1. Radioligand Binding

Studies: Perform competition

binding assays with known

orthosteric ligands to

investigate for allosteric

effects. 2. Multiple Functional

Readouts: Use multiple

functional assays that measure

different downstream signaling

events (e.g., cAMP, β-arrestin

recruitment, intracellular

calcium) to build a more

complete picture of the

compound's activity.

Inconsistent results with a new

batch of CBDV-DA

Variability in compound purity

or stability: The purity and

stability of the compound can

affect its activity. Acetate

prodrugs can be susceptible to

hydrolysis.

1. Certificate of Analysis:

Always obtain a certificate of

analysis for each new batch to

confirm its purity and identity.

2. Assess Stability: Evaluate

the stability of CBDV-DA in

your experimental buffer or cell

culture medium over the time

course of your experiment

using analytical methods like
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HPLC. 3. Functional Titration:

Perform a dose-response

curve with each new batch in a

validated functional assay to

ensure consistent potency.

Quantitative Data Summary
Due to the limited availability of comprehensive off-target screening data for Cannabidivarin
diacetate, the following tables provide data for Cannabidivarin (CBDV) and related

cannabinoids to serve as a guide for potential off-target liabilities.

Table 1: In Silico Predicted Binding Affinities of Cannabidiol Derivatives for GPR55

Compound Binding Affinity (kcal/mol)

3"-HOCBD -9.2

THC -8.6

THCV -8.5

CBL -8.4

CBC -8.3

CBDV -7.9

Data from molecular docking simulations.[4] Lower binding energy values indicate a higher

predicted binding affinity.

Table 2: Functional Activity of CBDV at TRP Channels

Channel Effect EC50 (µM)

TRPV1 Activation and desensitization 56

Data obtained from calcium imaging in HEK-293 cells expressing human TRPV1.[8]
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Table 3: Inhibitory Activity of CBDV against Human Cytochrome P450 Isoforms

CYP Isoform Effect IC50 (µM)

CYP2B6 Partial Inhibition >10

CYP2C9 Inhibition ~1-3

CYP2C19 Inhibition ~1-5

CYP3A4 Partial Inhibition >10

Approximate values based on in vitro studies with human liver microsomes. The potency of

inhibition can vary depending on the specific substrate used in the assay.

Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for
Off-Target GPCRs
This protocol is a general guideline for assessing the binding affinity of CBDV-DA for a GPCR

of interest (e.g., GPR55) and should be optimized for the specific receptor.

Materials:

Cell membranes expressing the target GPCR

Radioligand specific for the target GPCR (e.g., [³H]-CP-55,940 for cannabinoid receptors)

CBDV-DA

Non-labeled competing ligand (for defining non-specific binding)

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

96-well filter plates

Scintillation fluid
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Microplate scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of CBDV-DA in binding buffer. The final

concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

Assay Setup: In a 96-well plate, add in the following order:

Binding buffer

CBDV-DA or vehicle control

Radioligand (at a concentration close to its Kd)

Cell membranes

Total and Non-specific Binding:

For total binding wells, add vehicle instead of CBDV-DA.

For non-specific binding wells, add a high concentration of the non-labeled competing

ligand.

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90

minutes) to reach binding equilibrium.

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell

harvester. Wash the filters several times with ice-cold binding buffer to remove unbound

radioligand.

Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and

count the radioactivity using a microplate scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of CBDV-DA.

Fit the data to a one-site competition model using non-linear regression to determine the

IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescent-Based Assay for CYP450
Inhibition
This protocol describes a high-throughput method to assess the inhibitory potential of CBDV-

DA on major CYP450 isoforms.

Materials:

Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C9, CYP2C19)

Fluorogenic CYP450 substrate specific for each isoform

NADPH regenerating system

CBDV-DA

Known selective inhibitor for each CYP isoform (positive control)

96-well black microplates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of CBDV-DA in the assay buffer.

Assay Setup: In a 96-well plate, add:

Assay buffer
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CYP450 enzyme

CBDV-DA, vehicle control, or positive control inhibitor

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

Reaction Initiation: Add the fluorogenic substrate and NADPH regenerating system to all

wells to start the reaction.

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to

37°C and measure the fluorescence intensity at regular intervals for a set duration (e.g., 30-

60 minutes).

Data Analysis:

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time

curve) for each concentration of CBDV-DA.

Normalize the reaction rates to the vehicle control (100% activity).

Plot the percentage of activity against the log concentration of CBDV-DA.

Fit the data to a dose-response curve to determine the IC50 value.
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Caption: Experimental workflow for identifying and characterizing off-target effects.
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Caption: Potential GPR55 signaling pathway activated by cannabinoid ligands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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